N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-23-16-9-4-3-8-15(16)21-18(23)25-12-17(24)22-20-11-13-6-5-7-14(19)10-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUAIJZRUMCTI-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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